An In-depth Technical Guide to the Physical Properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC)
An In-depth Technical Guide to the Physical Properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC), a significant phospholipid in the study of biological membranes and a key component in various research and pharmaceutical applications.
Core Physical and Chemical Properties
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine is an asymmetric phosphatidylcholine featuring a saturated stearoyl (18:0) chain at the sn-1 position and a diunsaturated linoleoyl (18:2) chain at the sn-2 position. This specific arrangement of fatty acid chains imparts a high degree of membrane flexibility and a reduced packing order.[] This structure is crucial for its role in biological systems, influencing membrane fluidity and the formation of lipid bilayers. Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₄₄H₈₄NO₈P | [2] |
| Molecular Weight | 786.1 g/mol | [2][3] |
| CAS Number | 27098-24-4 | [3][4] |
| Physical State | Solid | |
| Gel to Liquid-Crystalline Phase Transition Temperature (Tm) | -13.7 °C | |
| Storage Temperature | -20°C | [] |
Solubility and Aggregation Behavior
Solubility:
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Water: Sparingly soluble in aqueous solutions. Phospholipids (B1166683) like SLPC tend to form aggregates such as liposomes or micelles rather than dissolving to form a true solution at significant concentrations.
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Ethanol (B145695): Soluble. For instance, a similar phospholipid, 1,2-dilauroyl-sn-glycero-3-PC, is soluble in ethanol at approximately 25 mg/mL.[5]
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Chloroform (B151607): Expected to be soluble, as chloroform is a common solvent for lipids.
Critical Micelle Concentration (CMC):
Experimental Protocols
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive technique used to measure the thermodynamic properties of thermally induced transitions in materials, such as the gel-to-liquid crystalline phase transition of lipids.[7]
Methodology:
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Sample Preparation:
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A known amount of SLPC is dissolved in a suitable organic solvent (e.g., chloroform).
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The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
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The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) to a desired concentration, typically in the range of 1-10 mg/mL.
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The mixture is vortexed to form multilamellar vesicles (MLVs). For unilamellar vesicles, the suspension can be subjected to extrusion or sonication.
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-
DSC Analysis:
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A precise volume of the lipid dispersion is loaded into a DSC sample pan. An equal volume of the buffer is loaded into a reference pan.
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The sample and reference pans are placed in the DSC instrument.
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The pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transition.
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The differential heat flow between the sample and reference is recorded as a function of temperature.
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Data Interpretation:
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The phase transition is observed as an endothermic peak on the thermogram during heating.
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The temperature at the peak maximum is taken as the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).
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Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive method for determining the CMC of surfactants and phospholipids.[8][9] This technique utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar) environments.
Methodology:
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Probe and Sample Preparation:
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A stock solution of a fluorescent probe, such as pyrene (B120774), is prepared in a suitable organic solvent (e.g., acetone).
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A series of SLPC solutions with varying concentrations are prepared in an aqueous buffer.
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A small aliquot of the pyrene stock solution is added to each SLPC solution, ensuring the final pyrene concentration is very low (in the micromolar range) to avoid self-quenching. The solutions are allowed to equilibrate.
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Fluorescence Measurement:
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The fluorescence emission spectra of pyrene are recorded for each SLPC concentration using a spectrofluorometer. The excitation wavelength is typically set around 335 nm.
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The intensities of the first and third vibrational peaks (I₁ at ~373 nm and I₃ at ~384 nm) in the pyrene emission spectrum are measured.
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-
Data Analysis:
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The ratio of the intensities of the first and third peaks (I₁/I₃) is plotted against the logarithm of the SLPC concentration.
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Pyrene in a polar environment (water) exhibits a high I₁/I₃ ratio, while in a non-polar environment (the hydrophobic core of a micelle), the ratio is significantly lower.
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The plot will show a sigmoidal decrease in the I₁/I₃ ratio as the SLPC concentration increases and micelles are formed.
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The CMC is determined from the inflection point of this sigmoidal curve, which represents the concentration at which a significant portion of the pyrene molecules has partitioned into the micelles.
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Role in Signaling Pathways
As a phosphatidylcholine, SLPC is a key component of cell membranes and a precursor for various signaling molecules. The metabolism of phosphatidylcholines is a central hub in lipid signaling.
Caption: General metabolic pathways of SLPC leading to the formation of key second messengers.
This diagram illustrates how SLPC can be metabolized by different phospholipases (A₂, C, and D) to generate important second messengers:
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Phospholipase A₂ (PLA₂): Removes the linoleic acid from the sn-2 position, producing lysophosphatidylcholine (B164491) (LPC) and free linoleic acid, both of which have signaling roles.
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Phospholipase C (PLC): Cleaves the phosphocholine headgroup, yielding diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC).
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Phospholipase D (PLD): Removes the choline headgroup, resulting in the formation of phosphatidic acid (PA), another important lipid second messenger.
These products initiate or modulate a variety of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and apoptosis.
References
- 2. Buy 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | 27098-24-4 [smolecule.com]
- 3. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | C44H84NO8P | CID 6441487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:27098-24-4 | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | Chemsrc [chemsrc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucm.es [ucm.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
